2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 891106-96-0
Cat. No.: VC4292120
Molecular Formula: C19H13F3N6OS
Molecular Weight: 430.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891106-96-0 |
|---|---|
| Molecular Formula | C19H13F3N6OS |
| Molecular Weight | 430.41 |
| IUPAC Name | 2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29) |
| Standard InChI Key | OTOXXJYCOZJZHX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(6-pyridin-3-yl-[1,triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its intricate architecture. The triazolopyridazine core (a fusion of triazole and pyridazine rings) is substituted at the 6th position with a pyridin-3-yl group and at the 3rd position with a thioacetamide side chain terminating in a 3-(trifluoromethyl)phenyl moiety. This arrangement introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃F₃N₆OS | |
| Molecular Weight | 430.41 g/mol | |
| CAS Number | 868968-79-0 | |
| SMILES Notation | C1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(F)(F)F | |
| Topological Polar Surface Area | 123 Ų |
The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine ring contributes to π-π stacking interactions with aromatic residues in enzyme active sites.
Synthesis and Optimization
Synthesis typically proceeds via multi-step protocols involving cyclization and substitution reactions. A representative route includes:
-
Cyclization of Hydrazines: Condensation of pyridazine derivatives with hydrazines forms the triazolopyridazine core.
-
Thioether Formation: Reaction of the core with chloroacetamide derivatives introduces the thioacetamide side chain.
-
Suzuki Coupling: Introduction of the pyridin-3-yl group via palladium-catalyzed cross-coupling.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd(PPh₃)₄ for coupling). Yields range from 45–60%, with purity >95% achieved via column chromatography.
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits potent inhibition of tyrosine kinases, particularly those implicated in oncogenic signaling (e.g., EGFR, VEGFR). Its mechanism involves competitive binding to the ATP pocket, stabilized by hydrogen bonds between the acetamide carbonyl and kinase hinge residues. The trifluoromethyl group enhances hydrophobic interactions, while the pyridine nitrogen participates in charge-transfer interactions.
Table 2: In Vitro Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. Normal Cells) | Source |
|---|---|---|---|
| EGFR (Wild-Type) | 12.3 | 18.4 | |
| VEGFR-2 | 8.7 | 25.1 | |
| PDGFR-β | 34.2 | 5.2 |
Antiproliferative Effects
In cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer), the compound demonstrates IC₅₀ values of 0.8–1.5 μM, outperforming first-generation inhibitors like gefitinib. Apoptosis induction correlates with caspase-3/7 activation and PARP cleavage, while metastatic inhibition is linked to MMP-9 downregulation.
Comparative Analysis with Structural Analogues
Substituent-Driven Activity Modulations
Comparing 2-((6-(pyridin-3-yl)-[1,triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound A) with analogues reveals critical structure-activity relationships:
-
Compound B (3-(3,4-dimethoxyphenyl substituent): Reduced kinase affinity (EGFR IC₅₀ = 45 nM) due to steric hindrance from methoxy groups.
-
Compound C (6-furan-2-yl substituent): Enhanced solubility but lower metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h for Compound A).
Table 3: Physicochemical and Pharmacokinetic Comparison
| Parameter | Compound A | Compound B | Compound C |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 1.9 |
| Solubility (μg/mL) | 12.4 | 8.7 | 34.6 |
| Plasma t₁/₂ (h) | 4.5 | 3.1 | 1.2 |
| CYP3A4 Inhibition | Moderate | Low | High |
Pharmacological Applications and Clinical Prospects
Anticancer Therapeutics
Preclinical studies highlight its efficacy in xenograft models, with tumor volume reduction rates of 68–72% at 10 mg/kg dosing. Synergy with paclitaxel and cisplatin suggests combinatorial potential, reducing required doses and mitigating toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume